![molecular formula C19H21NO3 B6380496 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261908-20-6](/img/structure/B6380496.png)
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2M4PPCP95) is a synthetic phenol that has been used as a reagent in a variety of laboratory experiments. It is a colorless, crystalline solid with a melting point of 140-143°C and a boiling point of 310-320°C. It is insoluble in water, but is miscible with organic solvents. 2M4PPCP95 has been used in the synthesis of various organic compounds, including pharmaceuticals, cosmetics, and food additives.
Scientific Research Applications
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used as a reagent in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, cosmetics, and food additives. It has also been used in the synthesis of polymers and as a catalyst in a variety of chemical reactions. Additionally, 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used in the synthesis of various metal complexes and as a reagent in the synthesis of peptides.
Mechanism of Action
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% acts as a catalyst in a variety of chemical reactions. It is able to activate molecules such as alcohols, ethers, and amines, and can also act as a nucleophile in the presence of electrophiles. Additionally, 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can act as a Lewis acid, allowing it to form complexes with Lewis bases.
Biochemical and Physiological Effects
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not known to have any significant biochemical or physiological effects in humans. It has been used in a variety of laboratory experiments, but it has not been studied extensively in humans.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is soluble in organic solvents and has a wide range of reactivity. However, 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not very soluble in water, and it can be difficult to remove from reaction mixtures.
Future Directions
The future of 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is promising. It has been used in a variety of laboratory experiments, and its potential applications are still being explored. Possible future directions for 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% include its use as a catalyst in the synthesis of polymers, as a reagent in the synthesis of peptides, and as a catalyst in the synthesis of metal complexes. Additionally, 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% could be used in the development of new pharmaceuticals, cosmetics, and food additives.
Synthesis Methods
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-methoxy-4-chlorophenol with piperidine-1-carbonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% as the major product. Another synthesis method involves the reaction of 2-methoxy-4-chlorophenol with a piperidine-1-carbonyl amide in the presence of a base such as sodium hydroxide. This reaction produces 2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% as the major product.
properties
IUPAC Name |
[4-(4-hydroxy-3-methoxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18-13-16(9-10-17(18)21)14-5-7-15(8-6-14)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUATKJJDUATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685802 |
Source
|
Record name | (4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261908-20-6 |
Source
|
Record name | (4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.